molecular formula C14H21NO2 B13915577 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol

Cat. No.: B13915577
M. Wt: 235.32 g/mol
InChI Key: NSNFCIRSPAWONY-UHFFFAOYSA-N
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Description

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is a chemical compound with a complex structure that includes a benzyloxy group, a methylamino group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

    Introduction of the Methylamino Group: The methylamino group is introduced through an amination reaction, where a methylamine reacts with an appropriate intermediate.

    Formation of the Ethanol Group: The ethanol group is introduced through a reduction reaction, where an appropriate precursor is reduced to form the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the process may involve the use of specialized equipment and catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Benzyloxy-1-(amino)cyclobutyl]ethanol: Similar structure but lacks the methyl group on the amino group.

    2-[3-Benzyloxy-1-(methylamino)cyclopropyl]ethanol: Similar structure but has a cyclopropyl ring instead of a cyclobutyl ring.

    2-[3-Benzyloxy-1-(methylamino)cyclopentyl]ethanol: Similar structure but has a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[1-(methylamino)-3-phenylmethoxycyclobutyl]ethanol

InChI

InChI=1S/C14H21NO2/c1-15-14(7-8-16)9-13(10-14)17-11-12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3

InChI Key

NSNFCIRSPAWONY-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC(C1)OCC2=CC=CC=C2)CCO

Origin of Product

United States

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